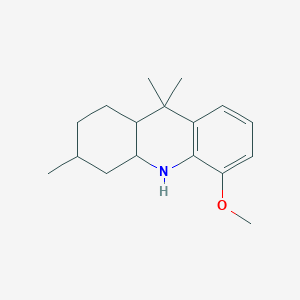
N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HN1, is a small molecule that has gained attention in the scientific community due to its potential use in cancer therapy. HN1 is a derivative of isoindolinecarboxamide, a class of compounds that have been shown to possess anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of the proteasome, a complex of proteins responsible for the degradation of intracellular proteins. This compound binds to the active site of the proteasome, preventing the degradation of tumor suppressor proteins and leading to the accumulation of misfolded proteins, which ultimately induces apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in the apoptotic process. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potency and specificity towards cancer cells, which allows for lower concentrations to be used compared to other anticancer agents. However, one limitation is that this compound is not water-soluble, which can make it challenging to administer in vivo.
Orientations Futures
For N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide research include investigating its potential use in combination with other anticancer agents, exploring its use in different cancer types, and developing more water-soluble derivatives for improved in vivo administration. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on normal cells.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to possess anticancer properties in various in vitro and in vivo studies. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c25-16-8-2-13(3-9-16)22-19(26)12-1-10-17-18(11-12)21(28)23(20(17)27)14-4-6-15(7-5-14)24(29)30/h1-11,25H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYGJKQIVFRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B3885244.png)
![4-[(4-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885248.png)

![1-(1-benzofuran-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3885260.png)
![2-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3885263.png)
![methyl 4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B3885271.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885283.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3885294.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3885304.png)
![3-isopropyl-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3885315.png)


![N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3885346.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3885354.png)
